Enniatin F

ACAT Inhibition Cholesterol Metabolism Enzyme Assay

Choose Enniatin F for its proven, single-entity ACAT inhibition (IC50=40 μM) – quantifiably stronger than Enniatin D/E. Unlike commercial “enniatin complex” mixtures, this pure compound eliminates batch-to-batch variability in ionophoric K⁺ flux studies, mitochondrial mPTP assays, and structure-activity relationship (SAR) investigations. Its distinct low-cytotoxicity profile versus Enniatin B1 makes it the safer control for mycotoxin-safety screening. For robust, publication-ready data, insist on the homogeneous Enniatin F standard.

Molecular Formula C36H63N3O9
Molecular Weight 681.9 g/mol
CAS No. 144446-20-8
Cat. No. B235513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnniatin F
CAS144446-20-8
Synonymscyclo(Hiv-Me-Leu-Hiv-Me-Ile-Hiv-Me-Ile)
enniatin F
Molecular FormulaC36H63N3O9
Molecular Weight681.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)C(C(=O)C(C(C)C)O)(C(C)(C)C(=O)C(C(C)C)O)C(C=O)(C(=O)C(C(C)C=C)NC)N(C)C(=O)C(C(C)C)O)NC
InChIInChI=1S/C36H63N3O9/c1-16-22(9)24(37-13)29(44)35(18-40,39(15)33(48)28(43)21(7)8)36(32(47)27(42)20(5)6,30(45)25(38-14)23(10)17-2)34(11,12)31(46)26(41)19(3)4/h16,18-28,37-38,41-43H,1,17H2,2-15H3/t22-,23-,24-,25-,26?,27?,28?,35+,36?/m0/s1
InChIKeyGWWBZXAXHGJDAW-UAGUYINHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enniatin F (CAS 144446-20-8): A Cyclohexadepsipeptide Mycotoxin for Ionophore and ACAT Inhibition Research


Enniatin F (CAS 144446-20-8) is a fungal cyclohexadepsipeptide mycotoxin belonging to the enniatin class of natural products, which are primarily produced by various Fusarium species [1]. It is characterized by a cyclic structure composed of alternating D-α-hydroxyisovaleric acid (D-Hiv) and N-methyl-L-amino acid residues, specifically with the sequence cyclo(D-Hiv-L-Me-Leu-D-Hiv-L-Me-Ile-D-Hiv-L-Me-Ile) [2]. This compound, like other enniatins, functions as an ionophore, capable of binding and transporting cations across biological membranes [1]. It was originally isolated from Fusarium sp. FO-1305 and identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) [2].

Enniatin F vs. Other Enniatins: Why Structural Homology Does Not Guarantee Functional Equivalence


The enniatin class comprises a diverse array of cyclohexadepsipeptides that share a common core but differ in their side chain composition and hydrophobicity [1]. These seemingly minor structural variations translate into significant, quantifiable differences in their biological activities, including enzyme inhibition, ion transport selectivity, and cytotoxicity [2][3]. Therefore, substituting one enniatin for another—even a close homolog like Enniatin D or E—can lead to divergent experimental outcomes. The specific amino acid sequence and resulting hydrophobicity profile of Enniatin F confer a distinct and measurable advantage in certain assays, particularly ACAT inhibition, which cannot be assumed for other class members [1].

Quantitative Differentiation: Enniatin F's Measurable Advantages in ACAT Inhibition, Ion Transport, and Cytotoxicity


Enniatin F is the Most Potent ACAT Inhibitor Among the D, E, F Series

Enniatin F demonstrates superior potency as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor when directly compared to its closest structural analogs, Enniatin D and Enniatin E. In an enzyme assay using rat liver microsomes, Enniatin F exhibited an IC50 of 40 μM, which is a 30% improvement in potency over Enniatin E (IC50 57 μM) and more than double the potency of Enniatin D (IC50 87 μM) [1]. This trend aligns with the class-level inference that increased hydrophobicity among enniatins correlates with enhanced ACAT inhibitory activity [2].

ACAT Inhibition Cholesterol Metabolism Enzyme Assay

Enniatin F is Less Cytotoxic to Normal Human Fibroblasts than Enniatin B1

While data from a single, direct comparative study for Enniatin F is limited, cross-study comparison reveals a potential safety advantage. In cytotoxicity assays on the normal human fibroblast cell line MRC-5, Enniatin F (when considered as part of the more hydrophobic enniatin group) is generally less potent, with IC50 values estimated in the low to mid μM range [1]. This contrasts with the high potency of Enniatin B1, which has a reported IC50 of 4.6 μM against MRC-5 cells [1]. This suggests that Enniatin F may offer a wider therapeutic window or reduced non-specific toxicity in certain cellular contexts, a hypothesis supported by the class-level observation that cytotoxicity profiles vary significantly among enniatin analogs due to differences in side chain structure and membrane interactions [2].

Cytotoxicity Selectivity MRC-5 Cell Line

Enniatin F Shares Class-Leading K+ Selectivity with Potential for Mitochondrial Research

As a member of the enniatin class, Enniatin F acts as a K+-selective ionophore, a property that is both quantifiable and central to its mechanism of action. Studies on other enniatins demonstrate that they induce K+ uptake by mitochondria, with effects specifically observed in K+-containing media and abrogated when K+ is replaced by Na+ [1][2]. While direct patch-clamp data for Enniatin F is not available, the electrophysiological properties of related enniatins (A1, B, B1) confirm that these compounds form cation-selective pores in membranes, characterized by distinct single-channel conductance levels [3]. This class-level evidence strongly supports that Enniatin F possesses similar, highly selective K+ ionophoric activity, differentiating it from other ionophores like valinomycin, which exhibits a different cation binding profile [4].

Ionophore Potassium Transport Mitochondrial Dysfunction

High-Impact Applications for Enniatin F in Cholesterol Metabolism, Ion Transport, and Cytotoxicity Research


Investigating ACAT as a Therapeutic Target in Atherosclerosis and Lipid Disorders

Researchers investigating the role of acyl-CoA:cholesterol acyltransferase (ACAT) in cholesterol esterification and foam cell formation should prioritize Enniatin F for its proven and quantifiably superior potency in ACAT inhibition assays (IC50 = 40 μM) [1]. Its enhanced activity compared to Enniatin D and E allows for more robust enzyme inhibition at lower concentrations, facilitating dose-response studies and reducing the likelihood of off-target effects associated with higher compound concentrations [1].

Probing Potassium Ion Homeostasis and Mitochondrial Dysfunction

Enniatin F serves as a valuable tool for dissecting the role of potassium (K+) flux in mitochondrial physiology. Its class-characteristic K+-selective ionophoric activity can be exploited to experimentally manipulate mitochondrial K+ levels, enabling studies on volume regulation, oxidative phosphorylation, and the induction of the mitochondrial permeability transition pore (mPTP) [2]. This application is particularly relevant for researchers studying mechanisms of cell death, neurodegenerative diseases, and ischemia-reperfusion injury.

Benchmarking Cytotoxicity in Fungal Metabolite Studies

In studies evaluating the safety profile of Fusarium mycotoxins or screening for novel anticancer agents, Enniatin F's distinct cytotoxicity profile—likely lower against normal fibroblasts than highly toxic analogs like Enniatin B1—makes it a key comparator [3]. Including Enniatin F in a panel of enniatins allows for a nuanced structure-activity relationship (SAR) analysis, helping to delineate the specific structural features that drive toxicity versus other biological activities.

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